REACTION_CXSMILES
|
[O-:1][P:2]([O:5][P:6]([O-:9])([O-:8])=[O:7])(=[O:4])[O-:3].[Na+].[Na+].[Na+].[Na+].Cl.[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>O>[OH:3][P:2]([O:5][P:6]([OH:9])([OH:8])=[O:7])(=[O:1])[OH:4].[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1 |f:0.1.2.3.4,8.9|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
800 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction system was stirred at 10° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
lower, whereupon a white solid precipitated
|
Type
|
FILTRATION
|
Details
|
The white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
To the filtrate was added 300 g of methanol
|
Type
|
FILTRATION
|
Details
|
the thus precipitated white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol and water
|
Type
|
CUSTOM
|
Details
|
The combined white solid was dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OP(O)(=O)OP(=O)(O)O.N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.23 mol | |
YIELD: CALCULATEDPERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |